ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate
Description
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidinone core. The molecule incorporates a 4-bromophenyl substituent at position 3 and a sulfanyl group at position 2, which is further linked to a branched 2-methylpropanoate ethyl ester moiety (Figure 1). This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.5) and solubility in polar aprotic solvents like THF or DMF .
The compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols involving ethyl 3-oxopropanoate derivatives and brominated intermediates (e.g., 1-(bromomethyl)-4-bromobenzene) under basic conditions (e.g., DIPEA) .
Properties
IUPAC Name |
ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S2/c1-4-24-16(23)18(2,3)26-17-20-13-9-10-25-14(13)15(22)21(17)12-7-5-11(19)6-8-12/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLZIOBEIPNORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol derivative .
Scientific Research Applications
ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfur-containing pyrimidine derivatives. Key structural analogues include:
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility: The target compound’s branched ester (logP ≈ 3.5) increases lipophilicity compared to analogues with linear chains (e.g., ethyl 3-oxopropanoate derivatives, logP ≈ 2.8) . The 4-ethoxyphenyl analogue exhibits improved aqueous solubility due to the polar ethoxy group, whereas the 4-chlorophenyl derivative shows higher crystallinity.
Synthetic Yields: Synthesis of the target compound achieves moderate yields (~67%) under optimized conditions (DIPEA, LiCl in THF) , comparable to cyclopenta-thienopyrimidinone derivatives (~60–70%) .
Biological Relevance: Sulfanyl-linked pyrimidines often exhibit kinase or protease inhibitory activity. The 4-bromophenyl group may enhance target affinity via halogen bonding, as seen in related triazolopyrimidinones . Pyridine-thioether analogues lack the fused thienopyrimidine core, reducing steric complexity but limiting interactions with hydrophobic binding pockets.
3D Structural Similarity
Using PubChem3D metrics (shape similarity ≥0.8; feature similarity ≥0.5) :
- The target compound shares high shape similarity (ST ≈ 0.85) with cyclopenta-thienopyrimidinones due to fused-ring planarity.
- Feature similarity (CT ≈ 0.6) is lower versus benzothienopyrimidinones , reflecting divergent electronic profiles from ethoxy vs. bromophenyl groups.
Biological Activity
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate is a compound with significant potential in pharmacology, particularly in cancer treatment. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈BrN₃O₄S
- IUPAC Name : this compound
The presence of a thieno[3,2-d]pyrimidine core contributes to its biological activity by allowing selective targeting of cancer cells through interactions with folate receptors.
The compound's mechanism primarily involves the inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound effectively disrupts the folate metabolism in cancer cells, leading to reduced growth and increased apoptosis.
Key Features:
- Targeting Folate Receptors : The thieno[3,2-d]pyrimidine structure allows for selective binding to folate receptors (FRs), which are overexpressed in many tumors.
- Inhibition of DHFR : The compound has shown superior inhibition compared to traditional agents like methotrexate (MTX), enhancing its potential as an anticancer agent.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. Notably:
- NCI 60 Cell Line Panel : The compound was tested against 60 different human tumor cell lines. It exhibited potent growth inhibition with GI50 values significantly lower than those of established chemotherapeutic agents.
| Cell Line | GI50 Value (µM) | Comparison to 5-Fluorouracil |
|---|---|---|
| HCT116 | 3.3 | 7-fold more active |
| A549 | 6.6 | 4-fold more active |
| MCF7 | 6.0 | Comparable |
Case Studies
- Study on Antitumor Activity : A study published in December 2022 reported that compounds similar to this compound showed significant antitumor activity across multiple cell lines. Compounds were evaluated for their ability to inhibit DHFR and displayed enhanced cytotoxicity compared to standard treatments .
- Structure–Activity Relationship (SAR) : Research indicated that modifications in the thieno[3,2-d]pyrimidine scaffold could lead to improved binding affinities towards DHFR. For instance, elongating substituents at specific positions resulted in increased lipophilicity and bioavailability .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with the preparation of the thieno[3,2-d]pyrimidinone core followed by sulfanyl group introduction and esterification. Key steps include:
- Coupling reactions : Sulfur nucleophiles (e.g., thiols) react with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Carboxylic acid intermediates are treated with ethanol under acidic catalysis to form the ethyl ester .
- Optimization : Parameters like solvent polarity (DMF or DMSO), temperature (60–100°C), and catalyst selection are systematically adjusted to improve yield (e.g., from 45% to 72%) and purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the 4-bromophenyl (δ 7.4–7.6 ppm) and thioether (δ 3.1–3.3 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 505.2) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ≈ 1.78 Å) and confirms stereochemistry .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
DoE employs factorial designs to assess interactions between variables:
- Variables : Temperature (60–100°C), solvent ratio (DMF:H₂O), and catalyst loading (0.5–2.0 eq).
- Response Surface Methodology (RSM) : Models predict optimal conditions (e.g., 80°C, DMF:H₂O 3:1, 1.2 eq K₂CO₃) to maximize yield (85%) .
- Validation : Triplicate runs under optimized conditions ensure reproducibility (±2% error) .
Advanced: How to resolve contradictions in reported biological activities of analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl) on target binding using IC₅₀ values .
- Data Normalization : Control for assay variability (e.g., cell line differences) by reporting activity relative to a standard inhibitor (e.g., doxorubicin) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance cytotoxicity) .
Basic: What in vitro assays are recommended for preliminary biological screening?
- Enzyme Inhibition Assays : Measure inhibition of kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
- Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity (KD) for target proteins .
Advanced: How can computational modeling guide derivative design?
- Molecular Docking : Simulate interactions with active sites (e.g., EGFR kinase domain) to prioritize substituents (e.g., bulkier groups for hydrophobic pockets) .
- ADMET Prediction : Tools like SwissADME predict solubility (LogP ≈ 3.2), metabolic stability (CYP450 interactions), and toxicity (Ames test alerts) .
- QSAR Models : Regression analysis links structural descriptors (e.g., Hammett σ) to activity, guiding synthesis of derivatives with higher potency .
Advanced: What methodologies analyze stability and degradation pathways?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
- HPLC-MS Monitoring : Track parent compound depletion and quantify degradation products (e.g., ester hydrolysis to carboxylic acid) .
- Kinetic Modeling : Determine degradation rate constants (k) under varying pH and temperature to recommend storage conditions (e.g., 4°C, desiccated) .
Advanced: How to validate target engagement in cellular models?
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify cellular targets .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment confirms on-target effects (e.g., reduced viability in target-positive cells) .
- Biophysical Validation : Isothermal Titration Calorimetry (ITC) measures binding thermodynamics in cell lysates .
Basic: What purification techniques ensure high compound purity?
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) removes byproducts .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product (purity >99%) .
- HPLC Prep : Reverse-phase C18 columns separate closely related impurities .
Advanced: How to design analogs for improved pharmacokinetics?
- Prodrug Strategies : Replace the ethyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
- Bioisosteric Replacement : Substitute the sulfanyl group with sulfoxide/sulfone to modulate solubility and metabolic stability .
- PEGylation : Attach polyethylene glycol (PEG) chains to reduce clearance and extend half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
